molecular formula C11H18N2O4 B4974452 1,4-dimethoxy-4a-methyloctahydro-2,3-quinoxalinedione CAS No. 247564-27-8

1,4-dimethoxy-4a-methyloctahydro-2,3-quinoxalinedione

Cat. No. B4974452
CAS RN: 247564-27-8
M. Wt: 242.27 g/mol
InChI Key: SJRLRXZRUBOPOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-dimethoxy-4a-methyloctahydro-2,3-quinoxalinedione, also known as MK-801, is a non-competitive NMDA receptor antagonist. It was first synthesized in the late 1970s and has been widely used in scientific research to study the function of NMDA receptors in the central nervous system.

Mechanism of Action

1,4-dimethoxy-4a-methyloctahydro-2,3-quinoxalinedione acts as a non-competitive antagonist of the NMDA receptor, which is a type of glutamate receptor involved in synaptic plasticity and learning and memory processes. By binding to the receptor at a site distinct from the glutamate binding site, 1,4-dimethoxy-4a-methyloctahydro-2,3-quinoxalinedione prevents the influx of calcium ions into the cell, which is necessary for the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
1,4-dimethoxy-4a-methyloctahydro-2,3-quinoxalinedione has been shown to have a wide range of biochemical and physiological effects. In addition to its neuroprotective effects, it has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine. It has also been shown to alter the expression of genes involved in synaptic plasticity and inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1,4-dimethoxy-4a-methyloctahydro-2,3-quinoxalinedione in lab experiments is its potency and specificity as an NMDA receptor antagonist. This allows for precise manipulation of NMDA receptor function without affecting other receptors or signaling pathways. However, one limitation of using 1,4-dimethoxy-4a-methyloctahydro-2,3-quinoxalinedione is its potential toxicity, particularly at high doses or with prolonged exposure. Careful attention must be paid to dosing and experimental design to minimize the risk of adverse effects.

Future Directions

There are several potential future directions for research involving 1,4-dimethoxy-4a-methyloctahydro-2,3-quinoxalinedione. One area of interest is the development of more selective NMDA receptor antagonists that can target specific subtypes of the receptor. Another area of interest is the use of 1,4-dimethoxy-4a-methyloctahydro-2,3-quinoxalinedione in combination with other drugs or therapies to enhance its neuroprotective effects or to target specific pathological processes. Finally, there is ongoing research into the role of NMDA receptors in various psychiatric disorders, such as depression and schizophrenia, which may lead to new therapeutic approaches involving 1,4-dimethoxy-4a-methyloctahydro-2,3-quinoxalinedione or related compounds.

Synthesis Methods

1,4-dimethoxy-4a-methyloctahydro-2,3-quinoxalinedione can be synthesized through a multi-step process starting with 2,3-dichloroquinoxaline. The final step involves a reaction between the intermediate product and dimethylamine. The synthesis of 1,4-dimethoxy-4a-methyloctahydro-2,3-quinoxalinedione is complex and requires careful attention to detail to ensure a high yield and purity of the final product.

Scientific Research Applications

1,4-dimethoxy-4a-methyloctahydro-2,3-quinoxalinedione has been extensively used in scientific research to study the role of NMDA receptors in various physiological and pathological processes. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. 1,4-dimethoxy-4a-methyloctahydro-2,3-quinoxalinedione has also been used to study the mechanisms underlying learning and memory, as well as the development of addiction and tolerance to drugs of abuse.

properties

IUPAC Name

1,4-dimethoxy-8a-methyl-5,6,7,8-tetrahydro-4aH-quinoxaline-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4/c1-11-7-5-4-6-8(11)12(16-2)9(14)10(15)13(11)17-3/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRLRXZRUBOPOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCCC1N(C(=O)C(=O)N2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401207384
Record name Octahydro-1,4-dimethoxy-4a-methyl-2,3-quinoxalinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401207384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dimethoxy-4a-methyloctahydroquinoxaline-2,3-dione

CAS RN

247564-27-8
Record name Octahydro-1,4-dimethoxy-4a-methyl-2,3-quinoxalinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247564-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octahydro-1,4-dimethoxy-4a-methyl-2,3-quinoxalinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401207384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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